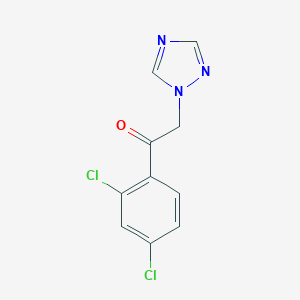
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
概要
説明
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound with the molecular formula C10H7Cl2N3O. It has an average mass of 256.088 Da and a monoisotopic mass of 254.996613 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring attached to an ethanone group, which is further connected to a 2,4-dichlorophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 428.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 68.4±3.0 kJ/mol, and it has a flash point of 213.0±31.5 °C .科学的研究の応用
Synthesis and Antifungal Activity
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone and its derivatives have been synthesized and shown to possess significant antifungal activities. These compounds, including novel derivatives, have displayed inhibitory effects against pathogens like Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica, demonstrating comparable or superior efficacy to known antifungals like hymexazol (Ruan et al., 2011).
Structural Characterization
The molecular structure of compounds related to 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone has been extensively studied. This includes analysis through techniques like 1H NMR, 13C NMR, and X-ray crystallography, providing insights into their structural properties and potential applications in various fields, such as pharmaceuticals and agrochemicals (Xu et al., 2005).
Industrial Applications
In addition to pharmaceutical uses, derivatives of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone are key intermediates in the synthesis of agricultural fungicides, such as prothioconazole. Optimized synthetic processes have been developed for these compounds, demonstrating their applicability in industrial settings due to high yields and facile preparation under mild conditions (Ji et al., 2017).
Heme Oxygenase Inhibition
This compound and its derivatives have been explored for their potential in inhibiting heme oxygenases (HO-1 and HO-2). The variations in the aromatic moieties of these compounds have been found to significantly affect their inhibitory potential, indicating potential therapeutic applications in areas like neuroprotection and anti-inflammatory treatments (Roman et al., 2010).
Anti-Inflammatory Potential
The anti-inflammatory properties of derivatives of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone have been investigated. Some compounds have shown remarkable activity in this area, suggesting their potential in developing new anti-inflammatory medications (Karande & Rathi, 2017).
Safety and Hazards
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMICFWUQPTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353396 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | |
CAS RN |
58905-16-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone interact with CYP3A4 and what are the downstream effects?
A1: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a metabolite of the antifungal drug Itraconazole (ITZ), inhibits CYP3A4, a crucial enzyme in drug metabolism. [] Although a less potent inhibitor than ITZ, it exhibits type II binding with CYP3A4, suggesting interaction with the heme iron. [] This interaction could potentially affect the metabolism of other drugs metabolized by CYP3A4, leading to altered drug levels in the body.
Q2: Can you explain the formation of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone from Itraconazole?
A2: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is generated through a unique metabolic pathway of ITZ involving dioxolane ring scission. [] This reaction occurs when ITZ, bound to the active site of CYP3A4, undergoes oxidation at its dioxolane ring, leading to ring cleavage and formation of the metabolite. This process is stereoselective, with trans-ITZ stereoisomers showing higher susceptibility to this metabolic pathway compared to cis-ITZ isomers. [] This metabolite has been detected in the urine of individuals treated with ITZ, confirming its clinical relevance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

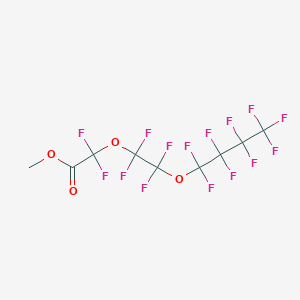
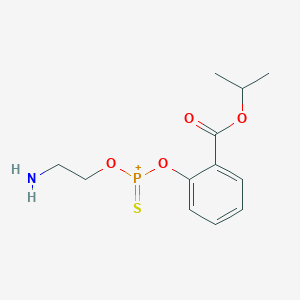
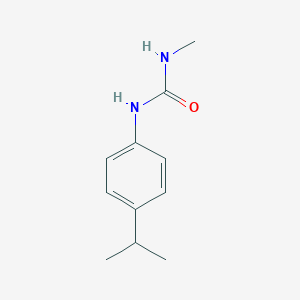

![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
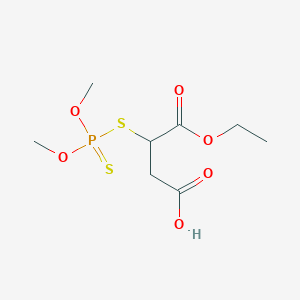


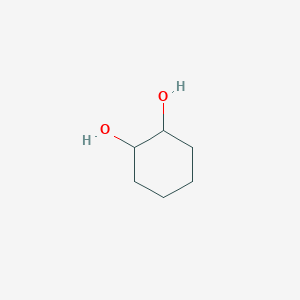


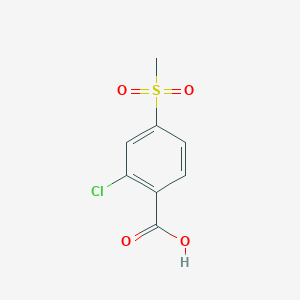
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
